molecular formula C16H16N4O2S B2561045 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide CAS No. 2034255-87-1

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide

Cat. No.: B2561045
CAS No.: 2034255-87-1
M. Wt: 328.39
InChI Key: HNCADESSXTWKBA-HAQNSBGRSA-N
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Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Formation of the Cyanopyrazine Intermediate: This involves the reaction of pyrazine with a cyanating agent under controlled conditions.

    Cyclohexylation: The cyanopyrazine intermediate is then reacted with cyclohexyl bromide in the presence of a base to form the cyclohexylated product.

    Thiophene Carboxylation: The cyclohexylated product is further reacted with thiophene-2-carboxylic acid chloride in the presence of a coupling agent to yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyanopyrazine moiety, converting the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide depends on its application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or modulating their activity. The cyanopyrazine moiety is particularly important for binding to biological targets.

    Material Science: In materials applications, the compound’s electronic properties, such as its ability to donate or accept electrons, are crucial. The thiophene ring plays a significant role in these properties.

Comparison with Similar Compounds

  • N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzamide
  • N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide

Comparison:

  • Structural Differences: While these compounds share the cyanopyrazine and cyclohexyl groups, they differ in the heterocyclic ring attached to the carboxamide group (thiophene vs. benzene or furan).
  • Unique Properties: The presence of the thiophene ring in N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide imparts unique electronic properties, making it more suitable for applications in organic electronics and photovoltaics compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c17-10-13-16(19-8-7-18-13)22-12-5-3-11(4-6-12)20-15(21)14-2-1-9-23-14/h1-2,7-9,11-12H,3-6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCADESSXTWKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=CS2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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